2-Furanmethanamine, N-(2,3-dichlorophenyl)-alpha-(diphenylphosphinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanmethanamine, N-(2,3-dichlorophenyl)-alpha-(diphenylphosphinyl)- is a complex organic compound that features a furan ring, a dichlorophenyl group, and a diphenylphosphinyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanmethanamine, N-(2,3-dichlorophenyl)-alpha-(diphenylphosphinyl)- typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 2,3-dichlorobenzyl chloride.
Attachment of the Diphenylphosphinyl Group: The diphenylphosphinyl group can be attached through a phosphine oxide formation reaction, often using diphenylphosphine and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the dichlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Furanmethanamine, N-(2,3-dichlorophenyl)-alpha-(diphenylphosphinyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Furanmethanamine, N-(2,3-dichlorophenyl)-alpha-(diphenylphosphinyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Furanmethanamine, N-(2,4-dichlorophenyl)-alpha-(diphenylphosphinyl)
- 2-Furanmethanamine, N-(2,5-dichlorophenyl)-alpha-(diphenylphosphinyl)
- 2-Furanmethanamine, N-(3,4-dichlorophenyl)-alpha-(diphenylphosphinyl)
Uniqueness
The uniqueness of 2-Furanmethanamine, N-(2,3-dichlorophenyl)-alpha-(diphenylphosphinyl)- lies in its specific substitution pattern on the phenyl ring and the presence of the diphenylphosphinyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
680212-12-8 |
---|---|
Molekularformel |
C23H18Cl2NO2P |
Molekulargewicht |
442.3 g/mol |
IUPAC-Name |
2,3-dichloro-N-[diphenylphosphoryl(furan-2-yl)methyl]aniline |
InChI |
InChI=1S/C23H18Cl2NO2P/c24-19-13-7-14-20(22(19)25)26-23(21-15-8-16-28-21)29(27,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-16,23,26H |
InChI-Schlüssel |
CXUOKPLGGQRETL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(C3=CC=CO3)NC4=C(C(=CC=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.